molecular formula C15H12ClN5 B2453014 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-07-4

4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

货号: B2453014
CAS 编号: 78650-07-4
分子量: 297.75
InChI 键: URWIOPDOCKHPTA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound that belongs to the class of triazino-benzimidazoles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both triazine and benzimidazole moieties in its structure contributes to its unique chemical properties and biological activities.

属性

IUPAC Name

4-(2-chlorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5/c16-10-6-2-1-5-9(10)13-19-14(17)20-15-18-11-7-3-4-8-12(11)21(13)15/h1-8,13H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWIOPDOCKHPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclocondensation reaction of 2-guanidinobenzimidazole with 2-chlorobenzaldehyde. The reaction is carried out in the presence of a base, such as piperidine, and an appropriate solvent, such as ethanol or dimethylformamide (DMF). The reaction mixture is refluxed for several hours to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

相似化合物的比较

Similar Compounds

Uniqueness

4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical and biological properties

生物活性

4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS Number: 78650-07-4) is a compound that has garnered attention for its potential biological activities. This article compiles relevant research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₁₂ClN₅
  • Molecular Weight : 297.74 g/mol
  • Melting Point : 281 °C

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably in the fields of oncology and cardiovascular health. Below are key findings from recent studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. It appears to induce apoptosis and disrupt cell cycle progression.
  • Cell Lines Tested :
    • MCF-7 (Breast Cancer) : IC50 values indicating significant cytotoxicity were observed.
    • A549 (Lung Cancer) : Demonstrated inhibition of cell growth with an IC50 value of approximately 26 µM.
    • HeLa (Cervical Cancer) : Exhibited significant anticancer potential with IC50 values around 7.01 ± 0.60 µM.

Cardiovascular Effects

The compound has also been evaluated for its effects on cardiovascular health:

  • Imidazoline Binding Sites : Affinity studies suggest it may interact with imidazoline binding sites which are implicated in blood pressure regulation.
  • Spontaneously Hypertensive Rats : In vivo studies indicated a reduction in mean arterial blood pressure (MAP) and heart rate (HR) upon administration.

Data Table of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Reference
AnticancerMCF-73.79
AnticancerA54926
AnticancerHeLa7.01 ± 0.60
CardiovascularSpontaneously Hypertensive RatsN/A

Case Studies

  • Study on Anticancer Properties :
    A study published in MDPI demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
  • Cardiovascular Research :
    Research focused on the interaction of this compound with imidazoline receptors provided insights into its potential use as an antihypertensive agent. The study highlighted the importance of the imidazoline binding affinity in mediating cardiovascular effects .

常见问题

Q. What are the established synthetic pathways for 4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine?

The compound is typically synthesized via cyclization of 2-benzimidazolylguanidine derivatives with aromatic aldehydes or ketones. Key steps include:

  • Condensation reactions : Reacting 2-guanidinobenzimidazole with substituted benzaldehyde under acidic conditions (e.g., HCl) to form the triazino-benzimidazole core .
  • Solvent and catalyst optimization : Use of polar aprotic solvents (e.g., DMF) and catalytic acids to enhance reaction efficiency .
  • Purification : Recrystallization from ethanol or ethanol-water mixtures to achieve high purity (>95%) .
  • Characterization : NMR spectroscopy (¹H/¹³C) and X-ray crystallography to confirm structural integrity .

Example protocol from analogous compounds:

StepReagents/ConditionsYieldKey Observations
Cyclization2-Guanidinobenzimidazole, benzaldehyde, HCl, DMF, 30 min reflux55–65%Protonation of the triazine ring observed
PurificationEthanol recrystallization95% purityCrystalline structure confirmed via XRD

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and aromatic ring substitution patterns .
  • X-ray Diffraction (XRD) : Resolves disorder in the phenyl ring substituents (common in triazino-benzimidazoles) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity during synthesis .

Q. What are the primary structural features influencing its physicochemical properties?

  • The triazino-benzimidazole core provides rigidity and planarity, enhancing π-π stacking interactions .
  • The 2-chlorophenyl substituent increases lipophilicity (logP ~2.8), impacting solubility in polar solvents .
  • The amino group at position 2 enables hydrogen bonding with biological targets .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved?

Discrepancies in reported bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from:

  • Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or microbial strains .
  • Solubility limitations : Poor aqueous solubility (common in triazino-benzimidazoles) may reduce bioavailability in vitro .
  • Metabolic stability : Hepatic microsome studies reveal rapid Phase I metabolism (t₁/₂ <30 min in murine models) .

Methodological recommendations :

  • Use standardized assays (e.g., CLSI guidelines for antimicrobial testing).
  • Employ solubility enhancers (e.g., DMSO-PBS mixtures) at non-toxic concentrations .
  • Conduct pharmacokinetic profiling early in development.

Q. What strategies optimize the compound’s synthetic yield and selectivity?

  • Temperature control : Reactions conducted at 80–100°C minimize side products (e.g., over-cyclization) .
  • Catalyst screening : Substituting HCl with milder acids (e.g., acetic acid) reduces protonation of the triazine ring, improving selectivity .
  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 20 min at 150 W) .

Q. How does the compound interact with dihydrofolate reductase (DHFR)?

Computational and experimental studies suggest:

  • Binding mode : The triazino-benzimidazole core occupies the pteridine-binding pocket, while the 2-chlorophenyl group interacts with hydrophobic residues (e.g., Phe31 in human DHFR) .
  • Inhibition kinetics : Competitive inhibition with Ki = 12.3 ± 1.5 μM, comparable to methotrexate .
  • Resistance mutations : Substitutions at Leu22 (e.g., Leu22Arg) reduce binding affinity by 40% .

Experimental validation :

  • Molecular docking : Use AutoDock Vina with PDB 1U72 .
  • Enzyme assays : Monitor NADPH oxidation at 340 nm to quantify DHFR activity .

Data Contradiction Analysis

Q. Why do different studies report varying thermal stability (Td)?

Reported decomposition temperatures range from 250°C to 290°C due to:

  • Crystallinity differences : Amorphous forms degrade at lower temperatures than crystalline forms .
  • Analytical methods : TGA vs. DSC may yield conflicting data (e.g., endothermic vs. exothermic events) .

Resolution :

  • Standardize characterization protocols (e.g., heating rate 10°C/min in nitrogen atmosphere).
  • Compare crystallinity via XRD before thermal analysis .

Methodological Guidance

Q. How to design a robust structure-activity relationship (SAR) study?

  • Core modifications : Synthesize analogs with substituents at positions 4 (chlorophenyl) and 2 (amine) .
  • Biological testing : Prioritize assays aligned with hypothesized targets (e.g., DHFR for anticancer activity) .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Example SAR table:

DerivativeSubstituent (Position 4)IC₅₀ (μM, DHFR)logP
Parent2-Chlorophenyl12.32.8
Analog A4-Fluorophenyl18.92.5
Analog B2-Nitrophenyl8.73.1

Stability and Degradation

Q. What are the dominant degradation pathways under physiological conditions?

  • Hydrolysis : The triazine ring undergoes slow hydrolysis at pH <3 or >10, forming benzimidazole-2-amine derivatives .
  • Photooxidation : Exposure to UV light (λ = 254 nm) generates nitroso byproducts .

Mitigation strategies :

  • Formulate as lyophilized powders for long-term storage.
  • Use amber vials to prevent photodegradation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。